![molecular formula C12H13BrO3 B13881845 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylacetate and contains a bromoacetyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate typically involves the reaction of 4-(2-bromoacetyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromoacetyl group to an alcohol or alkane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetates with various functional groups.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Bromoacetyl)phenyl acetate
- 2-(4-Bromophenyl)ethyl acetate
- 4-Bromoacetophenone
Uniqueness
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate is unique due to the presence of both the bromoacetyl and ethyl acetate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H13BrO3 |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
2-[4-(2-bromoacetyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C12H13BrO3/c1-9(14)16-7-6-10-2-4-11(5-3-10)12(15)8-13/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
ZSYPMZAQVSQPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1=CC=C(C=C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate](/img/structure/B13881765.png)
![2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione](/img/structure/B13881766.png)
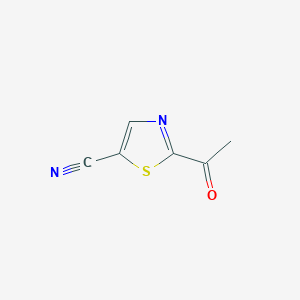
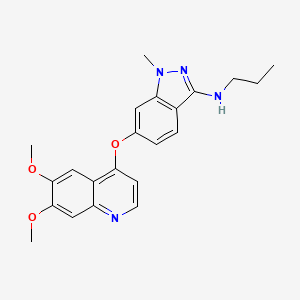
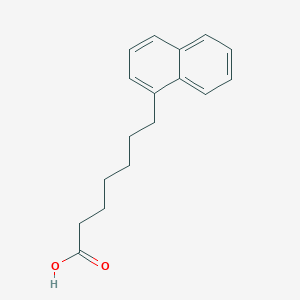
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13881787.png)
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)
![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)
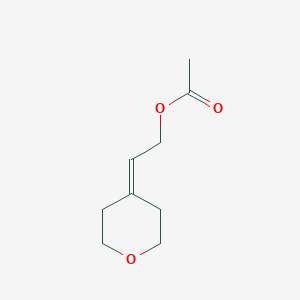

![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
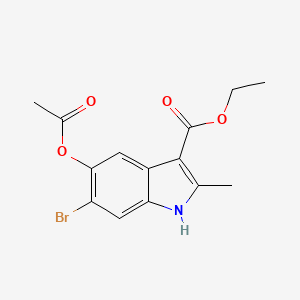
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
